molecular formula C7H13F2NO B13199046 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine

Cat. No.: B13199046
M. Wt: 165.18 g/mol
InChI Key: HLWFZAVTCJZNFW-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C₇H₁₃F₂NO It is characterized by the presence of two fluorine atoms and an oxan-3-yl group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine typically involves the reaction of oxan-3-yl derivatives with difluoroethylamine. One common method includes the use of oxan-3-yl chloride, which reacts with difluoroethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Oxan-3-yl ketones or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological or chemical outcomes. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-amine: Similar structure but with three fluorine atoms instead of two.

    2,2-Difluoro-1-(oxolan-3-yl)ethan-1-amine: Similar structure but with an oxolan group instead of oxan.

    2,2-Difluoro-1-(oxolan-2-yl)ethan-1-amine: Similar structure but with the oxolan group attached at a different position.

Uniqueness

2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine is unique due to its specific arrangement of fluorine atoms and the oxan-3-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

2,2-difluoro-1-(oxan-3-yl)ethanamine

InChI

InChI=1S/C7H13F2NO/c8-7(9)6(10)5-2-1-3-11-4-5/h5-7H,1-4,10H2

InChI Key

HLWFZAVTCJZNFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(C(F)F)N

Origin of Product

United States

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